Cas no 518322-95-7 (2,6-Pyridinedicarboxamide, 4-amino-)

2,6-Pyridinedicarboxamide, 4-amino- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7542939-1.0g |
4-aminopyridine-2,6-dicarboxamide |
518322-95-7 | 1.0g |
$1150.0 | 2023-01-07 | ||
Enamine | EN300-7542939-2.5g |
4-aminopyridine-2,6-dicarboxamide |
518322-95-7 | 2.5g |
$2384.0 | 2023-01-07 | ||
Enamine | EN300-7542939-10.0g |
4-aminopyridine-2,6-dicarboxamide |
518322-95-7 | 10.0g |
$3795.0 | 2023-01-07 | ||
Enamine | EN300-7542939-5.0g |
4-aminopyridine-2,6-dicarboxamide |
518322-95-7 | 5.0g |
$3018.0 | 2023-01-07 |
2,6-Pyridinedicarboxamide, 4-amino- 関連文献
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2,6-Pyridinedicarboxamide, 4-amino-に関する追加情報
2,6-Pyridinedicarboxamide, 4-amino- (CAS No. 518322-95-7): A Comprehensive Overview
The compound 2,6-Pyridinedicarboxamide, 4-amino- (CAS No. 518322-95-7) is a fascinating organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The molecule features a pyridine ring with two carboxamide groups at the 2 and 6 positions and an amino group at the 4 position, making it a highly functionalized structure with intriguing reactivity and selectivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,6-Pyridinedicarboxamide, 4-amino-, leveraging both traditional and modern methodologies. Researchers have explored various routes to construct this compound, including nucleophilic aromatic substitution, coupling reactions, and multi-component synthesis strategies. These methods not only enhance the yield and purity of the compound but also pave the way for its scalable production, which is crucial for industrial applications.
The physical and chemical properties of 2,6-Pyridinedicarboxamide, 4-amino- have been extensively characterized using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies reveal that the compound exhibits a high degree of stability under standard conditions and demonstrates remarkable solubility in polar solvents. Its thermal stability has also been evaluated, making it suitable for applications that require elevated temperatures or prolonged exposure to heat.
One of the most promising applications of 2,6-Pyridinedicarboxamide, 4-amino- lies in its use as a building block for constructing complex molecular architectures. The presence of both amide and amino functionalities allows for versatile interactions with other molecules, enabling its integration into larger frameworks such as peptides, polymers, and supramolecular assemblies. Recent studies have highlighted its role in peptide synthesis, where it serves as a key intermediate for generating bioactive compounds with potential therapeutic applications.
In the pharmaceutical industry, 2,6-Pyridinedicarboxamide, 4-amino- has shown potential as a lead compound for drug discovery. Its ability to form hydrogen bonds and engage in π-π interactions makes it an attractive candidate for targeting specific biological pathways. Researchers have investigated its activity against various enzymes and receptors, demonstrating promising results in inhibiting key enzymes associated with diseases such as cancer and neurodegenerative disorders.
The environmental impact of 2,6-Pyridinedicarboxamide, 4-amino- has also been a topic of recent research interest. Studies on its biodegradation pathways and toxicity profiles indicate that it poses minimal risk to aquatic ecosystems when used responsibly. This information is critical for ensuring sustainable practices in its production and application.
Furthermore, the integration of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of 2,6-Pyridinedicarboxamide, 4-amino-. Quantum mechanical calculations have revealed that the compound exhibits unique electronic properties that could be harnessed in advanced materials science applications. For instance, its ability to act as an electron acceptor makes it a potential candidate for use in organic electronics and photovoltaic devices.
In conclusion,2,6-Pyridinedicarboxamide, 4-amino- (CAS No. 518322-95-7) is a multifaceted compound with a wide range of applications across diverse fields. Its structural features endow it with exceptional chemical versatility
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